Cas no 2227820-05-3 ((2R)-2-4-bromo-3-(trifluoromethyl)phenyloxirane)

(2R)-2-4-bromo-3-(trifluoromethyl)phenyloxirane structure
2227820-05-3 structure
Product name:(2R)-2-4-bromo-3-(trifluoromethyl)phenyloxirane
CAS No:2227820-05-3
MF:C9H6BrF3O
Molecular Weight:267.042552471161
CID:5777909
PubChem ID:165965823

(2R)-2-4-bromo-3-(trifluoromethyl)phenyloxirane 化学的及び物理的性質

名前と識別子

    • EN300-1944077
    • (2R)-2-[4-bromo-3-(trifluoromethyl)phenyl]oxirane
    • 2227820-05-3
    • (2R)-2-4-bromo-3-(trifluoromethyl)phenyloxirane
    • インチ: 1S/C9H6BrF3O/c10-7-2-1-5(8-4-14-8)3-6(7)9(11,12)13/h1-3,8H,4H2/t8-/m0/s1
    • InChIKey: ODXUBZAZNAMHMN-QMMMGPOBSA-N
    • SMILES: BrC1C=CC(=CC=1C(F)(F)F)[C@@H]1CO1

計算された属性

  • 精确分子量: 265.95541g/mol
  • 同位素质量: 265.95541g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 219
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 12.5Ų

(2R)-2-4-bromo-3-(trifluoromethyl)phenyloxirane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1944077-5.0g
(2R)-2-[4-bromo-3-(trifluoromethyl)phenyl]oxirane
2227820-05-3
5g
$4475.0 2023-05-23
Enamine
EN300-1944077-0.25g
(2R)-2-[4-bromo-3-(trifluoromethyl)phenyl]oxirane
2227820-05-3
0.25g
$1420.0 2023-09-17
Enamine
EN300-1944077-0.1g
(2R)-2-[4-bromo-3-(trifluoromethyl)phenyl]oxirane
2227820-05-3
0.1g
$1357.0 2023-09-17
Enamine
EN300-1944077-0.5g
(2R)-2-[4-bromo-3-(trifluoromethyl)phenyl]oxirane
2227820-05-3
0.5g
$1482.0 2023-09-17
Enamine
EN300-1944077-1.0g
(2R)-2-[4-bromo-3-(trifluoromethyl)phenyl]oxirane
2227820-05-3
1g
$1543.0 2023-05-23
Enamine
EN300-1944077-1g
(2R)-2-[4-bromo-3-(trifluoromethyl)phenyl]oxirane
2227820-05-3
1g
$1543.0 2023-09-17
Enamine
EN300-1944077-10.0g
(2R)-2-[4-bromo-3-(trifluoromethyl)phenyl]oxirane
2227820-05-3
10g
$6635.0 2023-05-23
Enamine
EN300-1944077-5g
(2R)-2-[4-bromo-3-(trifluoromethyl)phenyl]oxirane
2227820-05-3
5g
$4475.0 2023-09-17
Enamine
EN300-1944077-10g
(2R)-2-[4-bromo-3-(trifluoromethyl)phenyl]oxirane
2227820-05-3
10g
$6635.0 2023-09-17
Enamine
EN300-1944077-2.5g
(2R)-2-[4-bromo-3-(trifluoromethyl)phenyl]oxirane
2227820-05-3
2.5g
$3025.0 2023-09-17

(2R)-2-4-bromo-3-(trifluoromethyl)phenyloxirane 関連文献

(2R)-2-4-bromo-3-(trifluoromethyl)phenyloxiraneに関する追加情報

Comprehensive Overview of (2R)-2-4-bromo-3-(trifluoromethyl)phenyloxirane (CAS No. 2227820-05-3)

The compound (2R)-2-4-bromo-3-(trifluoromethyl)phenyloxirane (CAS No. 2227820-05-3) is a chiral epoxide derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical research. Its unique structural features, including the bromo and trifluoromethyl substituents, make it a valuable intermediate for the development of bioactive molecules. This article delves into the properties, applications, and recent advancements related to this compound, while addressing common queries and trends in the scientific community.

One of the most searched questions regarding (2R)-2-4-bromo-3-(trifluoromethyl)phenyloxirane is its role in asymmetric synthesis. Researchers are particularly interested in how the chiral center and electron-withdrawing groups influence its reactivity. The compound's ability to undergo ring-opening reactions with nucleophiles has been exploited in the synthesis of pharmaceutical intermediates, such as inhibitors for enzymes involved in inflammatory pathways. This aligns with the growing demand for green chemistry and sustainable synthesis methods, which minimize waste and reduce environmental impact.

Another hot topic is the compound's potential in drug discovery. The trifluoromethyl group is a common motif in FDA-approved drugs due to its ability to enhance metabolic stability and bioavailability. Recent studies have explored the incorporation of (2R)-2-4-bromo-3-(trifluoromethyl)phenyloxirane into scaffolds targeting G-protein-coupled receptors (GPCRs), a key focus area in modern pharmacology. This has led to increased interest in its structure-activity relationships (SAR) and molecular docking studies.

From a technical standpoint, the synthesis of (2R)-2-4-bromo-3-(trifluoromethyl)phenyloxirane often involves Sharpless epoxidation or Jacobsen-Katsuki catalysis, methods frequently searched by synthetic chemists. The compound's enantiomeric purity is critical for its applications, and advanced analytical techniques like HPLC and NMR spectroscopy are employed to ensure quality. These aspects are particularly relevant to industries prioritizing high-purity intermediates for API manufacturing.

In the context of material science, the compound's fluorinated aromatic ring has been investigated for its potential in designing liquid crystals and organic semiconductors. This ties into the broader trend of functional materials for optoelectronic devices, a topic gaining traction in academic and industrial research. Users often search for fluorine-containing building blocks, making this compound a subject of interest.

To address common misconceptions, it's important to clarify that (2R)-2-4-bromo-3-(trifluoromethyl)phenyloxirane is not a standalone drug but a versatile intermediate. Its safety profile and handling procedures are frequently queried, emphasizing the need for proper laboratory protocols and MSDS documentation. This aligns with the increasing focus on occupational health and regulatory compliance in chemical industries.

In summary, (2R)-2-4-bromo-3-(trifluoromethyl)phenyloxirane (CAS No. 2227820-05-3) represents a multifaceted compound with applications spanning pharmaceuticals, materials science, and catalysis. Its relevance to current research trends, such as asymmetric synthesis and fluorine chemistry, ensures its continued prominence in scientific literature and industrial workflows. By addressing frequently searched topics and highlighting its unique attributes, this overview aims to provide a comprehensive resource for researchers and professionals alike.

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